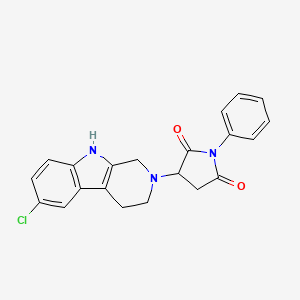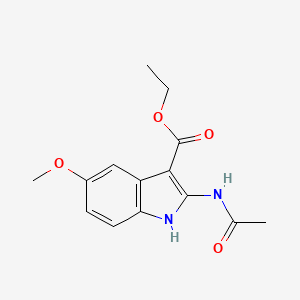
N-cyclopentylimidodicarbonimidic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of N-cyclopentylimidodicarbonimidic diamide involves the reaction of appropriate precursors. Unfortunately, specific synthetic routes are not widely documented in the literature.
Industrial Production Methods: Information on large-scale industrial production methods is scarce due to the compound’s limited commercial use.
Chemical Reactions Analysis
Reactivity: N-cyclopentylimidodicarbonimidic diamide likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Reagents and conditions would depend on the specific reaction. typical reagents for these types of reactions include oxidizing agents (e.g., ), reducing agents (e.g., ), and nucleophiles (e.g., ).
Major Products: The products formed from these reactions would vary based on the reaction type. For example, oxidation could yield imides or amides, while reduction might lead to amines.
Scientific Research Applications
Chemistry: N-cyclopentylimidodicarbonimidic diamide may serve as a building block in organic synthesis due to its unique structure.
Biology and Medicine: Limited research exists regarding its biological applications. it could be explored as a potential drug scaffold or bioactive compound.
Industry: Its industrial applications remain unexplored, but it could find use in specialty chemicals or materials.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is lacking. Further research is needed to understand how this compound exerts its effects.
- Potential molecular targets and pathways remain speculative at this point.
Comparison with Similar Compounds
Uniqueness: N-cyclopentylimidodicarbonimidic diamide’s uniqueness lies in its cyclopentyl substitution, which distinguishes it from other carbodiimides.
Similar Compounds: While no direct analogs are well-documented, other carbodiimides (e.g., ) share some similarities.
Properties
Molecular Formula |
C7H15N5 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
2-cyclopentyl-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C7H15N5/c8-6(9)12-7(10)11-5-3-1-2-4-5/h5H,1-4H2,(H6,8,9,10,11,12) |
InChI Key |
MBRPFLDAQGDPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11035683.png)
![1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11035689.png)
![6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11035691.png)
![Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate](/img/structure/B11035698.png)
![(1E)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035699.png)
![4-(4-methoxyphenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11035705.png)
![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11035706.png)
![methyl (2Z)-{(2Z)-2-[(3-methoxyphenyl)imino]-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B11035716.png)
![N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11035719.png)


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B11035747.png)
![1-(3-chloro-2-methylphenyl)-3-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11035753.png)

